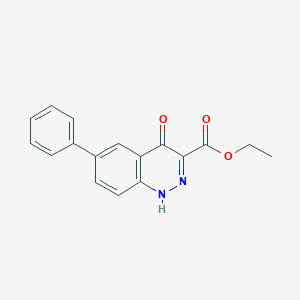![molecular formula C11H20N4O2 B8488219 tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate CAS No. 365996-29-8](/img/structure/B8488219.png)
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate typically involves the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the azido group is introduced via nucleophilic substitution.
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl carbamate (Boc) to form the desired product.
A common synthetic route involves the reaction of tert-butyl carbamate with a cyclohexyl azide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of cyclohexyl azide: This is achieved through the reaction of cyclohexyl halides with sodium azide.
Large-scale protection of the amine group: Using tert-butyl carbamate in the presence of a base, the amine group is protected to yield the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Various substituted cyclohexyl derivatives.
Reduction: Cyclohexylamines.
Oxidation: Oxidized cyclohexyl derivatives.
Scientific Research Applications
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate involves its ability to form stable carbamate linkages. The azido group can participate in click chemistry reactions, forming triazoles that are useful in various biochemical applications. The compound can also act as a protecting group for amines, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications.
Properties
CAS No. |
365996-29-8 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16)/t8-,9+/m0/s1 |
InChI Key |
BYHGOVFTSYQQMW-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


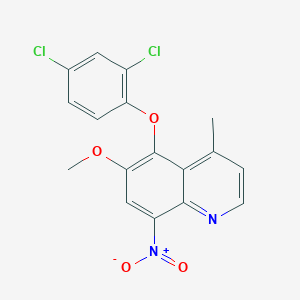
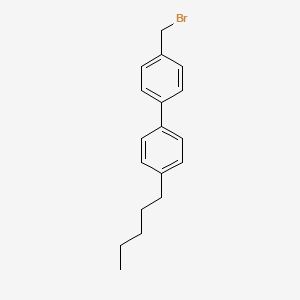
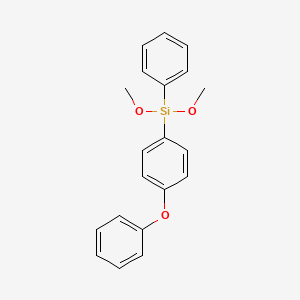
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8488164.png)
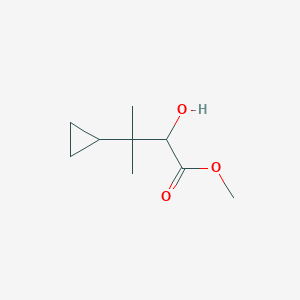
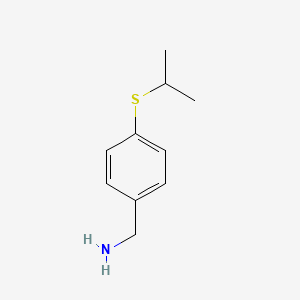
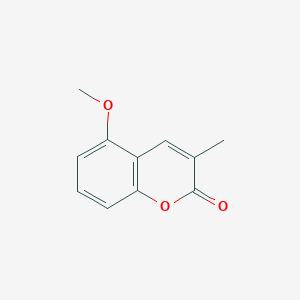

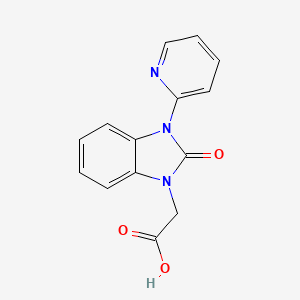
![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B8488194.png)
![2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-](/img/structure/B8488213.png)
![3-(4-Fluoro-phenyl)-5-methyl-[1,2,4]triazole](/img/structure/B8488225.png)
![4-[[(Dimethylamino)methylene]amino]-3-pyridinol](/img/structure/B8488227.png)
